molecular formula C18H24N4O2 B2589220 5-METHYL-N-[3-(4-PHENYLPIPERAZIN-1-YL)PROPYL]-1,2-OXAZOLE-4-CARBOXAMIDE CAS No. 1448135-23-6

5-METHYL-N-[3-(4-PHENYLPIPERAZIN-1-YL)PROPYL]-1,2-OXAZOLE-4-CARBOXAMIDE

Cat. No.: B2589220
CAS No.: 1448135-23-6
M. Wt: 328.416
InChI Key: KVAFEDSLZCJAJI-UHFFFAOYSA-N
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Description

5-METHYL-N-[3-(4-PHENYLPIPERAZIN-1-YL)PROPYL]-1,2-OXAZOLE-4-CARBOXAMIDE is a synthetic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a piperazine ring, an oxazole ring, and a carboxamide group

Biochemical Analysis

Biochemical Properties

Based on its structural similarity to other piperazine derivatives , it may interact with various enzymes, proteins, and other biomolecules. For instance, some piperazine derivatives have been shown to inhibit acetylcholinesterase , an enzyme crucial for nerve signal transmission.

Cellular Effects

Related compounds have shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Similar compounds have been found to inhibit acetylcholinesterase, suggesting potential binding interactions with this enzyme .

Dosage Effects in Animal Models

The effects of varying dosages of 5-Methyl-N-[3-(4-Phenylpiperazin-1-yl)propyl]-1,2-Oxazole-4-Carboxamide in animal models have not been reported. Similar compounds have shown dose-dependent effects in animal studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-METHYL-N-[3-(4-PHENYLPIPERAZIN-1-YL)PROPYL]-1,2-OXAZOLE-4-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Piperazine Derivative: The synthesis begins with the preparation of the 4-phenylpiperazine derivative. This can be achieved by reacting phenylhydrazine with ethylene diamine under acidic conditions.

    Introduction of the Oxazole Ring: The next step involves the formation of the oxazole ring. This can be done by reacting the piperazine derivative with an appropriate oxazole precursor under controlled conditions.

    Formation of the Carboxamide Group: The final step involves the introduction of the carboxamide group. This can be achieved by reacting the intermediate compound with a suitable carboxylic acid derivative under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors, automated synthesis, and high-throughput screening to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

5-METHYL-N-[3-(4-PHENYLPIPERAZIN-1-YL)PROPYL]-1,2-OXAZOLE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Various nucleophiles or electrophiles under appropriate solvent and temperature conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of oxazole derivatives with different oxidation states, while reduction may yield reduced forms of the compound with altered functional groups.

Scientific Research Applications

5-METHYL-N-[3-(4-PHENYLPIPERAZIN-1-YL)PROPYL]-1,2-OXAZOLE-4-CARBOXAMIDE has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-METHYL-N-[3-(4-PHENYLPIPERAZIN-1-YL)PROPYL]-1,2-OXAZOLE-4-CARBOXAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical properties and biological activities. Its structure allows for versatile chemical modifications, making it a valuable compound for various research applications.

Properties

IUPAC Name

5-methyl-N-[3-(4-phenylpiperazin-1-yl)propyl]-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O2/c1-15-17(14-20-24-15)18(23)19-8-5-9-21-10-12-22(13-11-21)16-6-3-2-4-7-16/h2-4,6-7,14H,5,8-13H2,1H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVAFEDSLZCJAJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NO1)C(=O)NCCCN2CCN(CC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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